Eledoisin (7-11)

Description

Historical Context of Tachykinin Discovery and Eledoisin (B1671165) Isolation

The history of tachykinin discovery dates back to 1931 with the isolation of Substance P from equine brain and intestine extracts by von Euler and Gaddum. Substance P was initially characterized by its ability to cause vasodilation and stimulate gut motility. termedia.pl For a considerable time, Substance P was the only known brain neuropeptide. nih.gov

Eledoisin was the first tachykinin identified in an invertebrate, isolated from the salivary glands of the cephalopod Eledone moschata (a species of octopod) in 1962. nih.govncats.iobioone.orgscienceopen.comgenscript.com Its structure was elucidated in the same year, revealing it to be an undecapeptide. bioone.org The structural relationship between eledoisin and Substance P was recognized later, as the sequence of Substance P was not determined until 1971. termedia.plnih.govcornell.edu Eledoisin's action on mammalian smooth muscle was noted to be similar to that of Substance P. nih.gov Other non-mammalian tachykinins, such as physalaemin (B1663488) from frogs and kassinin (B1630603), were subsequently discovered. scienceopen.comcornell.eduwikipedia.orgwikipedia.org

Eledoisin (7-11) as a Defined Tachykinin Fragment

Eledoisin is an undecapeptide with the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2, where pGlu represents pyroglutamic acid. genscript.comwikipedia.org Like other tachykinins, eledoisin shares a conserved C-terminal sequence, Phe-Xxx-Gly-Leu-Met-NH2. wikipedia.orghodoodo.com This C-terminal region is often referred to as the "message domain" and is believed to be responsible for activating tachykinin receptors. wikipedia.org The "Xxx" residue in this consensus sequence is typically an aromatic or branched aliphatic side chain and is thought to be important for receptor selectivity. wikipedia.org

Research has investigated the properties of C-terminal fragments like Eledoisin (7-11) to understand the specific roles of the pharmacophore independent of the full-length neuropeptide. termedia.pl

Role of Eledoisin (7-11) within the Broader Neuropeptide Landscape

The tachykinin family, to which eledoisin belongs, is a large and diverse group of neuropeptides found throughout the animal kingdom, from invertebrates to mammals. cornell.edu In mammals, the primary tachykinins are Substance P, Neurokinin A (NKA), and Neurokinin B (NKB). cornell.eduwikipedia.org These peptides exert a wide range of pharmacological and physiological activities, including vasodilation, effects on blood pressure, and stimulation of smooth muscle. genscript.comwikipedia.org

Tachykinins primarily exert their effects by binding to and activating G protein-coupled receptors, specifically the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. cornell.edumedkoo.comtermedia.pl The affinity of different tachykinins for these receptor subtypes varies. termedia.pl

While the full-length eledoisin is known to interact with neurokinin receptors, studies involving fragments like Eledoisin (7-11) help to dissect the contribution of the conserved C-terminal region to receptor binding and activation. For instance, the hydrophobic C-terminal pentapeptide sequence Substance P-(7-11) has been shown to bind with similar affinity to all three neurokinin receptors (NK1, NK2, and NK3) in cloned rat receptor systems. nih.gov This suggests that the core C-terminal sequence, present in fragments like Eledoisin (7-11), is fundamental for general tachykinin receptor interaction, while the divergent N-terminal region (the "address domain") is believed to play a role in determining receptor subtype specificity. termedia.plwikipedia.orgtermedia.pl

Research findings indicate that the conformation of tachykinin peptides, particularly in the presence of membrane-like environments, is important for receptor binding. nih.gov Studies on the solution structure of eledoisin in the presence of micelles, a membrane model system, suggest that a helical conformation is induced in the central core and C-terminal region (residues 4-11). researchgate.net This conformational change is thought to be essential for binding to neurokinin receptors. wikipedia.org Similarly, conformational analysis of the pentapeptide fragments like Eledoisin (7-11) has been undertaken to understand their structural features relevant to receptor interaction. cdnsciencepub.com

The study of Eledoisin (7-11) and similar C-terminal fragments contributes to the understanding of the minimal structural requirements for tachykinin activity and the mechanisms of receptor binding within the broader context of neuropeptide signaling.

Key Tachykinin Peptides and Fragments

| Peptide/Fragment | Origin | Sequence |

| Substance P | Mammalian | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |

| Neurokinin A | Mammalian | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 |

| Neurokinin B | Mammalian | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 |

| Eledoisin | Mollusk | pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 |

| Physalaemin | Amphibian | pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2 |

| Kassinin | Amphibian | Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2 |

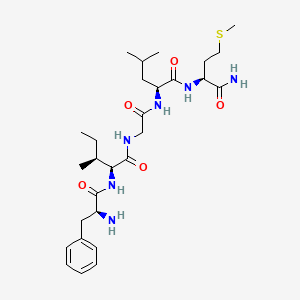

| Eledoisin (7-11) | Fragment | Phe-Ile-Gly-Leu-Met-NH2 |

| Substance P (7-11) | Fragment | Phe-Phe-Gly-Leu-Met-NH2 |

Properties

CAS No. |

4846-01-9 |

|---|---|

Molecular Formula |

C28H46N6O5S |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C28H46N6O5S/c1-6-18(4)24(34-26(37)20(29)15-19-10-8-7-9-11-19)28(39)31-16-23(35)32-22(14-17(2)3)27(38)33-21(25(30)36)12-13-40-5/h7-11,17-18,20-22,24H,6,12-16,29H2,1-5H3,(H2,30,36)(H,31,39)(H,32,35)(H,33,38)(H,34,37)/t18-,20-,21-,22-,24-/m0/s1 |

InChI Key |

COYPJFDNWRWXRU-YTZISMEFSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Appearance |

Solid powder |

Other CAS No. |

4846-01-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

FIGLM |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eledoisin (7-11); |

Origin of Product |

United States |

Synthesis and Structural Characterization of Eledoisin 7 11

Methodologies for Chemical Synthesis of Eledoisin (B1671165) (7-11)

The chemical synthesis of peptides, including fragments like Eledoisin (7-11), is primarily achieved through two main methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis researchgate.netpowdersystems.comug.edu.pl. SPPS, pioneered by Robert Bruce Merrifield, involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin powdersystems.com. This method is widely used for synthesizing small to medium-sized peptides due to its efficiency, potential for automation, and ease of separating reagents and by-products through filtration powdersystems.comlsu.edu. The synthesis begins by attaching the C-terminal amino acid to the resin, followed by cycles of deprotection of the α-amino group and coupling of the next protected amino acid powdersystems.com. Various protecting groups and coupling reagents are employed to ensure high yields and minimize racemization ug.edu.plscripps.edu. While the direct synthesis of Eledoisin (7-11) alone is not extensively detailed in the provided sources, the synthesis of a seven-membered analogue of eledoisin using the solid-phase method has been reported acs.org. Solution-phase synthesis, while historically significant and still used, particularly for large-scale production or specific peptide sequences, involves coupling amino acids or peptide fragments in a homogeneous solution researchgate.netug.edu.pl. This approach requires careful management of solubility and purification steps at each stage ug.edu.plscripps.edu. Convergent peptide synthesis, which combines features of both solid-phase and solution-phase methods by coupling pre-synthesized peptide fragments, can also be applied to the synthesis of more complex peptides and their analogues lsu.edu.

Synthesis of Eledoisin (7-11) Analogues

The synthesis of analogues of Eledoisin (7-11) is a crucial area of research aimed at understanding the structural requirements for activity and selectivity at tachykinin receptors cdnsciencepub.comtermedia.pl. Analogues are created by modifying the amino acid sequence, introducing non-natural amino acids, or altering the peptide backbone sci-hub.seresearchgate.netresearchgate.net. These modifications can lead to peptidomimetics with altered conformational preferences, increased metabolic stability, and improved pharmacokinetic properties sci-hub.seresearchgate.netnih.gov. For instance, the introduction of aza-amino acids, where the α-carbon is replaced by a nitrogen atom, can significantly influence peptide conformation, often promoting β-turn structures and increasing resistance to enzymatic hydrolysis researchgate.netresearchgate.net. Studies on tachykinin analogues, including those related to the C-terminal fragment, have explored the impact of substitutions on receptor binding affinity and selectivity for the different neurokinin receptors (NK1, NK2, and NK3) cdnsciencepub.comtermedia.pl. The C-terminal hexapeptide amide fragments of tachykinins are recognized as key pharmacophores, and modifications within this region, particularly at the residue corresponding to position 8 in Eledoisin (Ile in Eledoisin (7-11)), can modulate selectivity cdnsciencepub.comtermedia.pl.

Conformational Studies of Eledoisin (7-11)

The biological activity of peptides is intimately linked to their three-dimensional structure and conformational flexibility cdnsciencepub.comnih.gov. Conformational studies of Eledoisin (7-11) and related tachykinin fragments utilize a combination of experimental and computational techniques to elucidate their preferred conformations in different environments.

NMR spectroscopy is a powerful experimental technique for determining the solution structure and dynamics of peptides copernicus.orgacs.orgumich.eduinrs.ca. Studies using two-dimensional proton NMR spectroscopy, including techniques like correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), have been employed to obtain distance constraints and dihedral angle information for Eledoisin and its fragments cdnsciencepub.comnih.govnih.gov. These data are then used to generate a family of structures consistent with the NMR observations nih.govnih.gov. NMR can reveal the presence of different conformational states in solution and how these are influenced by the surrounding environment, such as the presence of water, organic solvents, or membrane-mimetic systems like micelles nih.govnih.govmedkoo.com. For instance, NMR studies on Eledoisin have shown that while it is largely conformationally averaged in aqueous solution, it can adopt more ordered structures, including helical conformations in the C-terminal region, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment nih.govnih.gov.

Computational modeling techniques, such as empirical energy calculations, molecular mechanics, and molecular dynamics (MD) simulations, complement experimental NMR data by exploring the conformational space of peptides and identifying low-energy conformers cdnsciencepub.comnih.govcopernicus.orginrs.ca. Empirical energy calculations can be used to generate populations of conformers and analyze their relative stabilities cdnsciencepub.com. Molecular dynamics simulations can provide insights into the dynamic behavior and flexibility of peptides in solution over time copernicus.orginrs.ca. These computational methods often utilize force fields to describe the interactions between atoms and can incorporate solvent effects inrs.ca. By comparing calculated NMR parameters (e.g., chemical shifts, coupling constants, NOE intensities) with experimental NMR data, computational models can be refined to identify the predominant conformations present in solution copernicus.orginrs.cachemrxiv.org. Studies on the C-terminal pentapeptide of Eledoisin (Ac-Phe-Ile-Gly-Leu-Met-NH2) using empirical energy calculations have investigated its conformational properties and how they relate to receptor selectivity cdnsciencepub.com.

Eledoisin and its C-terminal fragments, being relatively short linear peptides, exhibit significant conformational flexibility in aqueous solution nih.govnih.gov. This flexibility allows them to sample a variety of structures. However, the conformational ensemble can shift depending on the environment. In membrane-mimetic environments, such as in the presence of micelles, the peptide can adopt more defined structures, including α-helical segments, particularly in the C-terminal region that interacts with the hydrophobic core of the membrane nih.govnih.gov. This induced helicity is thought to be important for the interaction of tachykinins with their membrane-bound receptors nih.gov. Computational studies also explore the influence of specific amino acid residues on local flexibility and the propensity to form specific secondary structures like turns cdnsciencepub.com. The ability of tachykinins to adopt different conformations may contribute to their ability to interact with multiple receptor subtypes nih.gov.

Here is a summary of conformational preferences observed for Eledoisin in different environments based on NMR studies:

| Environment | Observed Conformation(s) | Region | Reference |

| Water and Dimethyl Sulfoxide | Extended chain conformation | Entire peptide | nih.govnih.gov |

| Perdeuterated DPC Micelles | Helical conformation induced | Central core and C-terminal (K4-M11) | nih.govnih.gov |

| 50% TFE or SDS | α-helical structure assumed | Entire peptide | nih.gov |

This table highlights the environmental dependence of Eledoisin's conformation, with the C-terminal region being particularly influenced by membrane-mimetic conditions.

Neurokinin Receptor Pharmacology and Eledoisin 7 11 Interactions

Overview of Tachykinin Receptor Subtypes (NK1, NK2, NK3) in Research Context

Tachykinin receptors constitute a family of G protein-coupled receptors (GPCRs) that mediate the diverse biological effects of tachykinin peptides. nih.govcreative-biolabs.comguidetopharmacology.org In mammals, the principal endogenous tachykinins are substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). creative-biolabs.com These peptides exert their actions through three primary receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. nih.govcreative-biolabs.com Structurally, all three subtypes belong to the GPCR superfamily, characterized by a common architecture featuring seven transmembrane spanning segments. nih.gov

The distribution of these receptors throughout the body is varied. NK1 receptors are found extensively in both the central nervous system (CNS) and peripheral tissues and are the most thoroughly investigated neurokinin receptor subtype. guidetopharmacology.orgagriculturejournals.cz NK2 receptors are predominantly localized in peripheral tissues, particularly within the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, with a more limited presence in specific CNS regions such as the prefrontal cortex and hippocampus. guidetopharmacology.orgagriculturejournals.czmultispaninc.com NK3 receptors are primarily concentrated within the CNS. agriculturejournals.cz

Although each receptor subtype exhibits a preferential affinity for a specific endogenous ligand—SP for NK1, NKA for NK2, and NKB for NK3—there is notable cross-reactivity among the tachykinins for these receptors. creative-biolabs.comacnp.org Research focusing on these receptors is significant due to their implication in a wide array of physiological and pathophysiological processes, including pain transmission, inflammatory responses, smooth muscle contractility, and various behaviors. nih.govcreative-biolabs.comguidetopharmacology.org A key area of investigation has been the development of selective antagonists for these receptors to elucidate their precise roles and explore their potential as therapeutic targets. nih.govcreative-biolabs.com

Eledoisin (B1671165) (7-11) as a Ligand for Neurokinin Receptors

Eledoisin is an undecapeptide originally isolated from the salivary glands of the octopus Eledone moschata. novoprolabs.commedkoo.com It is classified within the tachykinin peptide family and has a long history of use in experimental studies. novoprolabs.com Eledoisin possesses a C-terminal sequence that is conserved among mammalian tachykinins and is crucial for its interaction with tachykinin receptors. termedia.pl

Eledoisin (7-11) represents the C-terminal pentapeptide fragment of the full-length eledoisin peptide. The C-terminal segments of tachykinins are recognized as the core pharmacophores responsible for engaging with the NK1, NK2, and NK3 receptors. termedia.pl While the full-length eledoisin has demonstrated varying selectivity profiles depending on the species and specific experimental conditions, the (7-11) fragment embodies a fundamental sequence involved in receptor binding. novoprolabs.commedkoo.comtargetmol.comnih.govmedchemexpress.com

Studies suggest that Eledoisin functions as an agonist at neurokinin receptors. medkoo.comtargetmol.commedchemexpress.com Specifically, the full-length eledoisin has been characterized as a selective agonist for NK2 and NK3 receptors in certain contexts. novoprolabs.comtargetmol.commedchemexpress.com The investigation of fragments like Eledoisin (7-11) is valuable for understanding the minimal structural elements required for receptor interaction and the contribution of different peptide segments to modulating affinity and selectivity. termedia.pltermedia.pl

Receptor Binding Affinity and Selectivity of Eledoisin (7-11)

The capacity of tachykinin peptides and their fragments to bind to neurokinin receptor subtypes with varying affinities and selectivities is a crucial factor determining their pharmacological profiles. The C-terminal sequence of tachykinins is known to be essential for receptor binding, while the N-terminal portion can significantly influence receptor selectivity. termedia.pltermedia.pl

Comparative Binding to NK1, NK2, and NK3 Receptors

Research examining the binding of tachykinin fragments has indicated that the hydrophobic carboxyl-terminal pentapeptide sequence, such as Substance P-(7-11), can bind to all three neurokinin receptors (NK1, NK2, and NK3) with comparable affinity in the micromolar range (2-20 µM). nih.gov Given the shared core C-terminal motif between Eledoisin (7-11) and Substance P-(7-11), it is anticipated that Eledoisin (7-11) would exhibit similar broad, low-affinity binding characteristics across the tachykinin receptor family when compared to the full-length peptides. nih.gov

The full-length eledoisin, while acknowledged as a tachykinin receptor ligand, has displayed differing degrees of selectivity for specific receptor subtypes across various species and studies. Some research indicates that eledoisin is a potent natural tachykinin receptor ligand with reported pD2 values reflecting affinity for guinea pig NK1, rabbit NK2, and rat NK3 receptors. biorbyt.comtocris.com Other studies classify eledoisin as a specific agonist of NK2 and NK3 receptors. targetmol.commedchemexpress.com The C-terminal fragments, lacking the N-terminal sequences that modulate selectivity, generally exhibit less pronounced selectivity compared to the intact peptides. termedia.pltermedia.pl

Quantitative Radioligand Binding Studies

Quantitative radioligand binding studies are fundamental techniques for precisely measuring the affinity of ligands for their receptors. While detailed radioligand binding data specifically for Eledoisin (7-11) across all three human neurokinin receptors were not extensively found in the search results, studies utilizing related C-terminal fragments of tachykinins offer relevant insights. For instance, radioligand binding assays employing a tritiated C-terminal substance P analogue, which contains the core pharmacophore, have been conducted to assess binding to neurokinin receptors. termedia.pltermedia.pl These studies typically involve incubating the radioligand with cell membranes expressing the receptors and quantifying specific binding in the presence of competing unlabeled ligands. termedia.pl

The affinity of full-length eledoisin for human NK3 receptors has been reported to be lower (Ki > 300 nM) in comparison to its affinity for rat (19 nM) and guinea pig (35 nM) NK3 receptors, underscoring species-dependent variations in receptor binding. semanticscholar.org This highlights that binding characteristics observed in animal models may not be directly extrapolated to human receptors.

Influence of G-Protein Coupling on Eledoisin (7-11) Binding

Neurokinin receptors are GPCRs, and their functional interaction with G proteins can modulate ligand binding affinity. nih.govguidetopharmacology.org The binding of agonist ligands to GPCRs typically induces a conformational change that promotes coupling with intracellular G proteins, thereby initiating signal transduction. This coupling can, in turn, influence the receptor's affinity for the ligand, often leading to the existence of high- and low-affinity binding states corresponding to the G-protein coupled and uncoupled receptor conformations, respectively.

Studies on tachykinin receptors have demonstrated that guanine (B1146940) nucleotides such as GTPγS can inhibit radioligand binding, indicating that G-protein coupling affects the binding interaction. nih.gov While direct studies specifically detailing the influence of G-protein coupling on Eledoisin (7-11) binding were not prominently identified, it is understood that as a fragment containing the core pharmacophore, its interaction with neurokinin receptors is likely subject to modulation by the receptor's coupling to G proteins, similar to other tachykinin agonists and fragments. The degree to which Eledoisin (7-11) stabilizes the G-protein coupled state compared to the full-length peptide or other tachykinins would influence its functional efficacy and binding characteristics in different cellular contexts.

Receptor Internalization Dynamics Mediated by Eledoisin (7-11)

Agonist binding to GPCRs can trigger receptor internalization, a process involving the endocytosis of the receptor-ligand complex into the cell. This mechanism plays a crucial role in regulating the duration and intensity of downstream signaling and is important for receptor resensitization or degradation. Different ligands, even those that bind to the same receptor, can exhibit variability in their capacity to induce receptor internalization, a phenomenon referred to as biased agonism.

While the search results provided general information about tachykinin receptor internalization as a mechanism for signal termination, specific details regarding the internalization dynamics mediated solely by Eledoisin (7-11) were not extensively available. guidetopharmacology.org However, it is established that full-length tachykinins and their analogues can induce the internalization of their preferred receptors. For example, Substance P is known to induce NK1 receptor internalization. The ability of Eledoisin (7-11) to induce internalization would depend on its efficacy as an agonist and its specific interactions with the intracellular domains of the receptor that are involved in recruiting arrestins and other proteins mediating internalization. Further research specifically focused on Eledoisin (7-11) would be necessary to fully characterize its impact on neurokinin receptor internalization dynamics.

Structure Activity Relationship Sar Studies of Eledoisin 7 11

Identification of the C-Terminal Pharmacophore in Tachykinins

Extensive structure-activity relationship studies on tachykinins have established that the C-terminal region constitutes the core pharmacophore responsible for interaction with tachykinin receptors (NK₁, NK₂, and NK₃). This conserved C-terminal motif is generally represented by the sequence Phe-X-Gly-Leu-Met-NH₂, where X is typically a hydrophobic amino acid residue, such as Val, Ile, Tyr, or Phe. guidetomalariapharmacology.orgnih.govzhanggroup.org Eledoisin (B1671165), with the sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂, contains this consensus sequence at its C-terminus, with Ile occupying the X position. The C-terminal amide group is also a critical feature for activity. The C-terminal fragments of endogenous tachykinins are considered the pharmacophores responsible for interaction with the tachykinin receptors. nih.gov

Contribution of Specific Amino Acid Residues to Eledoisin (7-11) Activity

Within the Eledoisin (7-11) sequence (Phe-Ile-Gly-Leu-Met-NH₂), specific amino acid residues play distinct roles in mediating activity. The invariant phenylalanine residue (Phe) at the position corresponding to position 7 in the full Eledoisin sequence is considered essential for receptor binding across tachykinin receptors. The residue at the X position, which is isoleucine (Ile) in Eledoisin (7-11), contributes to receptor selectivity. guidetomalariapharmacology.orgnih.gov The Gly-Leu-Met-NH₂ sequence is also part of the conserved C-terminal motif found in most tachykinins and is fundamental to their function. guidetomalariapharmacology.orgnih.govzhanggroup.org Studies on related C-terminal fragments, such as the Substance P (7-11) analogue Lys-Phe-Phe-Gly-Leu-Met-NH₂, have demonstrated significant pharmacological activity, including hypotensive effects and contraction of the guinea pig ileum, suggesting the potency inherent in the C-terminal region. guidetomalariapharmacology.org

Modulation of Receptor Selectivity via Eledoisin (7-11) Sequence Modifications

While the C-terminal region is the primary pharmacophore, the N-terminal portion of tachykinins is known to modulate receptor selectivity. guidetomalariapharmacology.orgnih.gov This implies that shorter C-terminal fragments like Eledoisin (7-11), lacking the full N-terminal sequence of Eledoisin, may exhibit less receptor specificity compared to the parent peptide. Studies evaluating the binding profiles of C-terminal fragments suggest they interact with similar binding sites on the receptors but may have less specific interactions with all tachykinin receptors in their monomeric and dimeric forms compared to full-length peptides like Substance P which interact with additional sites. guidetomalariapharmacology.org Conformational studies on pentapeptides including Eledoisin (7-11) have explored the relationship between peptide structure and specificity towards different tachykinin receptors, suggesting that the conformation around specific residues can influence selectivity.

Design and Evaluation of Eledoisin (7-11) Analogues for Enhanced Receptor Specificity

The understanding of the SAR of the tachykinin C-terminal, including the Eledoisin (7-11) sequence, has driven efforts to design and evaluate analogues with enhanced receptor specificity. Modifications to the amino acid sequence within or adjacent to the C-terminal pharmacophore have been explored to create selective agonists or antagonists for the NK₁, NK₂, and NK₃ receptors. For instance, analogues designed to selectively target the NK₃ receptor, sometimes referred to as the "eledoisin receptor" due to eledoisin's preference for this receptor in some systems, have been developed and evaluated.

Research on related C-terminal fragments provides insights into the potential activity of Eledoisin (7-11) analogues. For example, the Substance P C-terminal hexapeptide analogue Lys-Phe-Phe-Gly-Leu-Met-NH₂ has been pharmacologically evaluated. guidetomalariapharmacology.org Data from such studies, although on a related peptide, illustrate the functional activity retained in C-terminal fragments.

| Compound | Sequence | EC₅₀ (nM) - G-protein activation | Emax (%) - G-protein activation |

| Lys-Phe-Phe-Gly-Leu-Met-NH₂ | KFFGLM-NH₂ | 313 ± 36 | 142 ± 9 |

| Substance P | RPKPQQFFGLM-NH₂ | 892 ± 65 | 120 ± 4 |

Table 1: Functional activity of a Substance P C-terminal hexapeptide analogue compared to Substance P in a [³⁵S]GTPγS binding assay, indicating G protein activation. guidetomalariapharmacology.org

Cellular and Molecular Mechanisms of Eledoisin 7 11 Action in Preclinical Models

Signal Transduction Pathways Activated by Eledoisin (B1671165) (7-11)

Direct evidence specifically demonstrating the activation of signal transduction pathways solely by the Eledoisin (7-11) fragment is limited. However, based on the known mechanisms of the full eledoisin peptide and the role of the C-terminal motif in tachykinin signaling, potential pathways can be inferred, although specific data for the isolated (7-11) fragment are required for confirmation.

Activation of tachykinin receptors, particularly NK1 receptors, is well-established to lead to the mobilization of intracellular calcium. bioone.orgmedkoo.comnih.gov This occurs as a downstream effect of GPCR signaling. While the full eledoisin peptide increases intracellular calcium levels medkoo.com, direct experimental data demonstrating intracellular calcium mobilization specifically induced by the isolated Eledoisin (7-11) fragment is not prominent in the search results. Substance P (7-11), a similar C-terminal fragment, has been reported to cause an increase in intracellular calcium concentration. medchemexpress.com

A key signaling pathway activated by tachykinin receptor engagement is the activation of Phospholipase C (PLC). bioone.orgmedkoo.comnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to the release of intracellular calcium. nih.gov The full eledoisin peptide is known to activate phospholipase C. bioone.orgmedkoo.com However, specific studies confirming the direct activation of Phospholipase C by the isolated Eledoisin (7-11) fragment were not found in the provided search results.

Intracellular Calcium Mobilization

Eledoisin (7-11) Effects on Cellular Responses in In Vitro Systems

Information regarding the effects of the isolated Eledoisin (7-11) fragment on specific cellular responses in in vitro systems is limited. Most reported in vitro studies pertain to the full eledoisin peptide.

The full eledoisin peptide is a potent stimulator of smooth muscle contraction in various isolated tissue preparations, such as guinea pig ileum and rabbit jejunum. caymanchem.commedkoo.comhodoodo.com This effect is mediated through its interaction with neurokinin receptors. caymanchem.commedkoo.com While the C-terminal pentapeptide motif is considered important for this activity karger.com, specific data on the contractile effects of the isolated Eledoisin (7-11) fragment on smooth muscle preparations were not found. Studies on Substance P (7-11) have shown it to be significantly less potent than Substance P in inducing guinea pig ileum contraction. termedia.pl

The full eledoisin peptide has been shown to stimulate ion transport in certain in vitro systems, such as frog skin, as measured by short-circuit current (SCC). novoprolabs.commedkoo.comresearchgate.nethodoodo.commedchemexpress.com This effect is reported to be influenced by NK1 and NK2 receptor antagonists. novoprolabs.commedchemexpress.com While the C-terminal pentapeptide of eledoisin is mentioned in the context of stimulating ion transport in frog skin novoprolabs.com, direct experimental data specifically using the isolated Eledoisin (7-11) fragment to assess its effects on ion transport mechanisms were not identified in the search results.

Due to the limited specific information available on the isolated Eledoisin (7-11) fragment in the provided search results, detailed data tables and extensive research findings specifically for this compound across all requested subsections cannot be presented. The available literature primarily focuses on the full eledoisin peptide and the general properties of the tachykinin C-terminal motif.

Modulation of Amylase Secretion in Pancreatic Acinar Cells

Research into the effects of tachykinin peptides on pancreatic acinar cells has provided insights into their role in modulating enzyme secretion, including amylase. While extensive data specifically detailing the actions of the Eledoisin fragment Eledoisin (7-11) on amylase secretion in preclinical models is limited within the available literature, studies on the full Eledoisin peptide and related tachykinin fragments offer relevant context regarding the mechanisms and relative potencies involved in stimulating pancreatic enzyme release.

Studies utilizing dispersed acini from guinea pig pancreas have demonstrated that Eledoisin is capable of stimulating amylase secretion. These investigations indicate that Eledoisin interacts with specific membrane receptors on pancreatic acinar cells that also bind other tachykinins, such as Physalaemin (B1663488) and Substance P. uni.lu The relative potency for stimulating amylase secretion by these peptides correlates closely with their ability to inhibit the binding of labeled Physalaemin to these receptors. uni.lu

Data from these studies in guinea pig pancreatic acini show the concentrations required for half-maximal effects on both receptor binding inhibition and amylase secretion stimulation. uni.lu

| Peptide | Half-maximal inhibition of 125I-Physalaemin binding (Kd, nM) | Half-maximal stimulation of amylase secretion (nM) |

| Physalaemin | 2 | ~0.7 |

| Substance P | 5 | ~1.7 |

| Eledoisin | 300 | ~100 |

Note: Approximate values for half-maximal stimulation of amylase secretion are derived from the correlation described in the source, where a 3-fold higher concentration was required for half-maximal inhibition of binding than for half-maximal stimulation of biological response. uni.lu

Further research using isolated pancreatic acinar cells has examined the kinetics of amylase release in response to various secretagogues, including Eledoisin. High concentrations of Eledoisin (10-8 - 10-7 M) were observed to induce monophasic increases in both intracellular calcium concentration (Ca2+i) and amylase release in these cells. uni.lu This suggests a link between Eledoisin-induced calcium mobilization and the subsequent secretion of amylase.

Investigations into the structure-activity relationships of tachykinins on pancreatic acinar cells, particularly using a rat pancreatic acinar cell line (AR4-2J), have compared the potency of full-length peptides and their fragments in inhibiting binding and stimulating amylase secretion. While these studies primarily focused on Substance P and its fragments, they provide insight into the functional significance of different peptide regions. One study found that the Substance P fragment SP (7-11) was significantly less potent (3 to 4 orders of magnitude lower) than the full-length Substance P in inhibiting binding to acinar cells and stimulating amylase release. wikidoc.org Given that Eledoisin (7-11) represents the C-terminal pentapeptide of Eledoisin (Phe-Ile-Gly-Leu-Met-NH2) and shares the conserved Gly-Leu-Met-NH2 sequence with Substance P (7-11) (Phe-Phe-Gly-Leu-Met-NH2) wikidoc.org, these findings on SP(7-11) suggest that the C-terminal region alone may have significantly reduced potency compared to the full Eledoisin peptide in modulating amylase secretion in pancreatic acinar cells. However, specific detailed research findings and quantitative data solely for Eledoisin (7-11) in this context were not prominently available in the consulted literature.

Preclinical in Vitro and Ex Vivo Applications of Eledoisin 7 11

Use in Isolated Tissue Preparations

Isolated tissue preparations have been widely used to characterize the pharmacological profile and activity of Eledoisin (B1671165) and its fragments, including the C-terminal region relevant to Eledoisin (7-11). These models allow for the study of direct effects on smooth muscle contraction, ion transport, and glandular secretion, often providing insights into the receptor subtypes involved.

Guinea Pig Ileum Assays

The isolated guinea pig ileum is a classical preparation for studying the effects of tachykinins on smooth muscle contraction. Eledoisin is known to induce contractions in the isolated guinea pig ileum caymanchem.comscience.gov. Studies comparing the activity of various tachykinins and their fragments in this preparation have helped to understand the structural requirements for activity and receptor interactions acs.orgnih.gov. While Eledoisin (7-11) itself may exhibit lower potency compared to the full-length peptide or other fragments in some binding studies on guinea pig small intestine longitudinal muscle nih.gov, the guinea pig ileum has been a valuable tool for assessing the general spasmogenic activity of Eledoisin and related peptides science.gov. Eledoisin-related peptide, which shares a C-terminal sequence with Eledoisin, also induces contractions in isolated guinea pig ileum in a concentration-dependent manner caymanchem.com.

Rabbit Pulmonary Artery and Rat Duodenum Studies

The rabbit pulmonary artery and rat duodenum (or colon) have been utilized to differentiate the activity of tachykinins on specific receptor subtypes, particularly NK2 and NK3 receptors researchgate.netgenecards.orgresearchgate.net. While Eledoisin is considered a specific agonist for NK3 receptors in mammals according to some sources novoprolabs.com, other studies indicate its interaction with NK1 and NK2 receptors as well medkoo.commedchemexpress.com. The rat isolated colon has been used to study the effects of Substance P and its analogs on NK2 receptors researchgate.net. The TACR2 gene, encoding the NK2 receptor, is expressed in duodenum smooth muscle genecards.org. While direct detailed studies focusing solely on Eledoisin (7-11) in these specific preparations were not prominently found in the provided snippets, the use of the full-length Eledoisin and related peptides in rabbit pulmonary artery and rat intestinal tissues highlights the relevance of these models for understanding the broader activity of Eledoisin and its C-terminal fragments on smooth muscle mediated by tachykinin receptors researchgate.netresearchgate.net.

Rat Portal Vein and Hamster Urinary Bladder Models

The rat portal vein and hamster urinary bladder are preparations known to express tachykinin receptors, particularly NK3 and NK2 receptors, respectively nih.govresearchgate.netedis.at. The rat portal vein is most potently contracted by Neurokinin B (NKB) and has been used as a bioassay for NK3 receptors, with Neurokinin A (NKA) and Substance P (SP) being less active edis.at. Nonmammalian tachykinins like Eledoisin and Kassinin (B1630603) have been shown to exhibit affinity and selectivity for NK2 receptor binding sites in hamster urinary bladder membranes nih.gov. These models are important for characterizing the receptor selectivity of tachykinins and their analogs, indicating that Eledoisin interacts with NK2 receptors in the hamster urinary bladder nih.gov.

Frog Skin Ion Transport Investigations

The frog skin is a well-established model for studying epithelial ion transport, and tachykinins have been shown to stimulate this process hodoodo.comnovoprolabs.commedkoo.commedchemexpress.commoleculardepot.comwikipedia.org. Eledoisin stimulates ion transport in frog skin, which can be estimated by measuring the short-circuit current (SCC) value novoprolabs.commedchemexpress.com. This stimulation by Eledoisin has been reported to be reduced by NK1 and NK2 receptor antagonists, but not affected by an NK3 antagonist novoprolabs.commedchemexpress.com. This suggests that Eledoisin's effect on ion transport in frog skin is mediated through NK1 and NK2 receptors novoprolabs.commedchemexpress.com.

Table 1: Effect of Eledoisin on Frog Skin Ion Transport (Illustrative - based on search findings)

| Preparation | Measured Parameter | Eledoisin Effect | Receptor Involvement (based on antagonist studies) | Citation(s) |

| Frog Skin | Short-Circuit Current (SCC) | Stimulation | NK1 and NK2 | novoprolabs.commedchemexpress.com |

Note: This table is illustrative and intended to be interactive, representing data often found in studies on Eledoisin's effect on frog skin ion transport.

Rat Parotid Gland Studies

The rat parotid gland is a model used to investigate the sialogogic activity of tachykinins, which is related to their effects on glandular secretion caymanchem.comedis.atjneurosci.orgrndsystems.comsoton.ac.uk. Eledoisin and Eledoisin-related peptide have been shown to induce α-amylase release from rat parotid gland slices in a concentration-dependent manner caymanchem.comrndsystems.com. Studies comparing the activity of Substance P and related peptides, including Eledoisin and its fragments like the (7-11) portion, in the rat parotid gland have provided insights into the structure-activity relationships for stimulating salivary secretion jneurosci.orgrndsystems.com. The major source of Substance P and NKA in the rat salivary glands is from postganglionic parasympathetic efferent neurons edis.at.

Application in Cell Culture Models

Cell culture models offer a controlled environment to study the direct effects of compounds on specific cell types and to investigate underlying cellular mechanisms. While specific details on the application of Eledoisin (7-11) in various cell culture models were not extensively detailed in the provided search snippets, related studies using full-length Eledoisin or other tachykinin fragments provide context for potential applications. For instance, Chinese Hamster Ovary (CHO) cells transfected with human NK1 receptors have been used to study the internalization of tachykinin receptor ligands nih.gov. A rat pancreatic acinar cell line (AR4-2J) expressing Substance P binding sites has also been utilized to examine the effects of Substance P and related peptides, although Eledoisin was found to be significantly less potent than Substance P in inhibiting binding in this specific cell line nih.gov. While direct studies using Eledoisin (7-11) in cell culture were not prominent in the search results, cell-based assays, particularly those involving cells expressing specific tachykinin receptor subtypes, represent a relevant area for investigating the cellular effects and receptor interactions of this peptide fragment.

Table 2: Examples of Cell Culture Models Used in Tachykinin Research (Illustrative - based on search findings)

| Cell Type / Model | Relevance to Tachykinin Research | Related Peptide Studied (if mentioned) | Citation(s) |

| CHO cells transfected with human NK1Rs | Studying tachykinin receptor internalization | Propionyl-[Met(O₂)²¹]SP(7-11) nih.gov | nih.gov |

| Rat pancreatic acinar cell line (AR4-2J) | Expresses Substance P binding sites, studying peptide effects | Substance P, Eledoisin, Physalaemin (B1663488) | nih.gov |

Note: This table is illustrative and intended to be interactive, highlighting cell models used in related tachykinin research.

Studies in Chinese Hamster Ovary (CHO) Cells Expressing Neurokinin Receptors

Chinese Hamster Ovary (CHO) cells are a widely used cell line in pharmacological research, particularly when engineered to heterologously express specific receptors. This approach allows for the study of ligand-receptor interactions in a controlled environment, minimizing interference from other endogenous receptors. Neurokinin receptors (NK1, NK2, and NK3) are G protein-coupled receptors that are the primary targets of tachykinin peptides nih.gov.

Studies utilizing CHO cells transfected with cloned rat NK1, NK2, and NK3 receptors have been instrumental in characterizing the binding affinities of various tachykinins and their fragments nih.govnih.gov. While direct, detailed binding and functional data specifically for Eledoisin (7-11) in these exact systems were not explicitly found in the available literature, research on related peptides provides valuable context. For instance, the C-terminal pentapeptide sequence of substance P, SP-(7-11) (Phe-Phe-Gly-Leu-Met-NH₂), has been shown to bind with similar affinity (2-20 microM) to all three rat NK receptors expressed in CHO cells nih.gov. Given the structural similarity between Eledoisin (7-11) and SP-(7-11), both being C-terminal pentapeptides with a conserved Phe-Xxx-Gly-Leu-Met-NH₂ motif, it is plausible that Eledoisin (7-11) may also exhibit some degree of interaction with these receptors in this cell system. However, the difference in the amino acid at the second position of the fragment (Ile in Eledoisin (7-11) versus Phe in SP-(7-11)) could influence binding affinity and selectivity nih.govjneurosci.org.

Further research using CHO cells transfected with human NK1 receptors has investigated the internalization of radiolabeled substance P analogues, including [Met(O₂)¹¹]SP(7–11) nih.govmdpi.comtermedia.pl. These studies demonstrate the utility of this cell model for assessing not just binding, but also the subsequent cellular processing of tachykinin-related peptides and their fragments. While these studies focused on modified SP fragments, they highlight the potential for using similar methodologies to investigate the interactions of Eledoisin (7-11) with specific neurokinin receptor subtypes in a controlled CHO cell environment.

Research in Pancreatic Acinar Cell Lines (e.g., AR4-2J cells)

Pancreatic acinar cells are another relevant model for studying the effects of tachykinins, as they are known to express neurokinin receptors, particularly NK1 receptors jneurosci.orgedis.at. The AR4-2J cell line, derived from a rat pancreatic tumor, has been characterized for its expression of substance P binding sites and its responsiveness to tachykinins jneurosci.orgnih.gov.

Studies in AR4-2J cells have shown that the full Eledoisin peptide is significantly less potent than substance P in inhibiting the binding of radiolabeled substance P jneurosci.orgnih.gov. Similarly, substance P-(7-11) was found to be much less potent than substance P in inhibiting binding to AR4-2J cells, demonstrating that the C-terminal pentapeptide alone has considerably lower affinity compared to the full-length peptide jneurosci.orgnih.gov.

While direct studies specifically evaluating the effects of Eledoisin (7-11) on parameters like calcium signaling or amylase secretion in AR4-2J cells were not prominently featured in the search results, research on related peptides in pancreatic acinar cells provides insight into the potential responses. For instance, substance P and physalaemin have been shown to induce a transient rise in intracellular free calcium and stimulate amylase secretion in AR4-2J cells jneurosci.org. Furthermore, studies in dispersed acini from guinea pig pancreas demonstrated that the full Eledoisin peptide could inhibit physalaemin binding and stimulate amylase secretion and calcium outflux, indicating that pancreatic acinar cells are responsive to Eledoisin researchgate.net.

Comparative Studies of Eledoisin 7 11 with Other Tachykinins

Comparison of Eledoisin (B1671165) (7-11) Activity with Substance P, Neurokinin A, and Neurokinin B Fragments

Structure-activity relationship (SAR) studies on tachykinins have consistently shown that the C-terminal fragments retain significant biological activity. For mammalian tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), the active fragments often share a common C-terminal sequence of Y-Phe-X-Gly-Leu-Met-NH2, where Y is a non-lipophilic residue and X is a lipophilic residue termedia.pl. Eledoisin also shares this C-terminal consensus sequence, with Ile at the X position wikipedia.orgbioone.org.

Comparisons of Eledoisin (7-11) with fragments of mammalian tachykinins highlight the importance of the C-terminal sequence for activity. While full-length tachykinins exhibit differential potencies across the three main NK receptor subtypes (NK1, NK2, and NK3), the C-terminal fragments are often less selective but retain the ability to interact with these receptors cdnsciencepub.comtermedia.pl.

Research indicates that synthetic analogues based on the C-terminal hexapeptide amide fragments of invertebrate tachykinins, including eledoisin, are largely responsible for their tachykinin-like properties termedia.pl. Further SAR studies on mammalian tachykinins have also confirmed the significance of the C-terminal active fragments termedia.pl.

Studies comparing the potency of SP fragments with Eledoisin (7-11) have shown that Eledoisin (7-11) can be significantly less potent than SP itself in inhibiting the binding of radiolabeled SP to certain receptors, such as those found on rat pancreatic acinar cells jneurosci.org and mouse cortical glial cells pnas.org. For instance, Eledoisin (7-11) was found to be more than three orders of magnitude less potent than SP in inhibiting 125I-BHSP binding to AR4-2J cells jneurosci.org. Similarly, on mouse cortical glial cells, SP-(7-11) was practically devoid of biological activity and did not inhibit 125I-BHSP binding pnas.org. In contrast, a Substance P analogue, Lys-[SP7-11], which incorporates the SP(7-11) sequence, showed greater hypotensive effect and GPI contraction compared to Substance P in some studies, suggesting similar pharmacological properties termedia.pl.

These findings suggest that while the C-terminal region is critical, the specific amino acid sequence and length of the fragment, as well as the presence of N-terminal modifications or extensions, can significantly influence potency and potentially contribute to receptor selectivity cdnsciencepub.comtermedia.pl.

Differential Potencies and Selectivities against Various Tachykinins (e.g., Kassinin (B1630603), Physalaemin)

Tachykinins from various species, including non-mammalian sources like amphibians (Physalaemin, Kassinin) and mollusks (Eledoisin), exhibit differential potencies and selectivities across the different tachykinin receptor subtypes (NK1, NK2, NK3) taylorandfrancis.comtaylorandfrancis.compsu.edu. This differential activity was historically used to classify tachykinin receptors before their molecular cloning taylorandfrancis.com.

NK1 receptors: These receptors were initially classified as SP-P receptors because they responded most strongly to Substance P and Physalaemin (B1663488) taylorandfrancis.com.

NK2 receptors: These were termed SP-E receptors as Eledoisin was more potent than SP in activating them taylorandfrancis.com. Neurokinin A is also potent at NK2 receptors taylorandfrancis.com.

NK3 receptors: Neurokinin B is generally more potent at NK3 receptors taylorandfrancis.com.

Studies comparing Eledoisin with other non-mammalian tachykinins like Kassinin and Physalaemin demonstrate these differential potencies. For example, Physalaemin has been shown to be a more potent inhibitor of 125I-BHSP binding to rat pancreatic acinar cells than SP, while Kassinin, Eledoisin, and Neurokinin A were significantly less potent jneurosci.org. On mouse cortical glial cells, the rank order of potency for inhibiting 125I-BHSP binding was SP > physalaemin > eledoisin > neurokinin A > kassinin > neurokinin B pnas.org.

Here is a simplified representation of relative potencies based on some studies:

| Peptide | Activity/Binding Affinity (Relative) | Receptor Preference (General) | Source |

| Substance P (SP) | High (e.g., on NK1) | NK1 | Mammalian |

| Neurokinin A (NKA) | High (e.g., on NK2) | NK2 | Mammalian |

| Neurokinin B (NKB) | High (e.g., on NK3) | NK3 | Mammalian |

| Eledoisin | High (e.g., on NK2) | NK2 | Eledone moschata |

| Physalaemin | High (e.g., on NK1) | NK1 | Amphibian |

| Kassinin | Varied, generally lower than SP/Eledoisin/Physalaemin in some assays jneurosci.orgpnas.org | Varied | Amphibian |

| Eledoisin (7-11) | Significantly lower than full-length tachykinins in some assays jneurosci.orgpnas.org | Less selective/Low potency | Fragment |

Evolutionary Perspectives of Eledoisin (7-11) and Other Tachykinins

Tachykinins are an ancient family of neuropeptides found throughout bilaterian animals nih.gov. The discovery of eledoisin from an octopus and its structural and pharmacological similarities to mammalian substance P were key in recognizing the evolutionary conservation of this peptide family termedia.plnih.gov. Eledoisin was, in fact, the first invertebrate tachykinin to be identified and sequenced nih.gov.

The conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2 in deuterostomes, including vertebrates and Eledone moschata) is a hallmark of tachykinins and suggests a common evolutionary origin wikipedia.orgbioone.orgnih.gov. Variations in the N-terminal sequences and the residue at the 'X' position within the C-terminal motif contribute to the diversity and differential receptor interactions observed across species cdnsciencepub.comwikipedia.org.

Invertebrate tachykinins (inv-TKs), such as eledoisin, share the vertebrate TK consensus motif at their C-terminus bioone.org. However, their precursor proteins can differ significantly in structural organization compared to vertebrate preprotachykinins bioone.org. While vertebrate tachykinins are widely distributed as neuropeptides in the central nervous system and gut, inv-TKs like eledoisin have primarily been isolated from salivary glands in some species bioone.orgnih.gov. This suggests a potential divergence in the functional roles and expression patterns of tachykinins during evolution bioone.org.

The presence of tachykinin-related peptides (TKRPs) in other invertebrates, which have a slightly different C-terminal consensus sequence (-Phe-X-Gly-Y-Arg-NH2), further highlights the evolutionary diversification within this peptide superfamily bioone.org. Despite the sequence differences, some TKRPs can still interact with vertebrate tachykinin receptors, and conversely, some vertebrate tachykinins can affect invertebrate systems, indicating a degree of functional conservation or convergence bioone.org.

Studies on the genomic organization and phylogeny of tachykinin genes and receptors in various species, including teleost fish like the European eel, provide insights into the evolutionary history of this system mnhn.fr. Duplication events and subsequent divergence of tachykinin genes and receptors have contributed to the complexity of the tachykinin system observed in different animal lineages mnhn.frresearchgate.net. The conservation of the C-terminal "message domain," from which Eledoisin (7-11) is derived, across vast evolutionary distances underscores its fundamental importance for tachykinin receptor activation cdnsciencepub.comwikipedia.orgnih.gov.

Cross-Species Pharmacological Comparisons (e.g., Eledone moschata vs. Mammalian Systems)

Cross-species pharmacological comparisons involving eledoisin and its fragments, particularly Eledoisin (7-11), are crucial for understanding the conservation and divergence of tachykinin signaling across different phyla. Eledoisin, isolated from Eledone moschata, was initially recognized for its ability to induce pharmacological effects in mammalian systems, such as vasodilation and smooth muscle contraction, similar to those of substance P wikipedia.orgbioone.orgnih.gov.

Early studies demonstrated that eledoisin was a potent stimulant of pepsinogen secretion from the codfish stomach, an action also observed with physalaemin and, to a lesser extent, SP, suggesting that this function might have been established early in vertebrate evolution edis.at.

While full-length eledoisin shows activity on mammalian tachykinin receptors, particularly NK2 receptors taylorandfrancis.com, the activity of smaller fragments like Eledoisin (7-11) can vary depending on the specific assay and receptor subtype. As mentioned earlier, Eledoisin (7-11) has been shown to be significantly less potent than full-length tachykinins in binding assays using mammalian receptor sources jneurosci.orgpnas.org.

Conversely, studies have explored the effects of mammalian tachykinins on invertebrate systems and invertebrate tachykinins/TKRPs on mammalian systems bioone.org. For instance, some invertebrate TKRPs with a C-terminal Arg-NH2 can activate vertebrate NK1 receptors, while vertebrate tachykinins with a C-terminal Met-NH2 may show reduced or no effect on certain invertebrate tachykinin receptors bioone.org. This highlights that subtle differences in the C-terminal sequence, even outside the core pentapeptide, can be important for species-specific receptor recognition bioone.org.

The fact that eledoisin, an invertebrate peptide, can exert potent pharmacological effects on mammalian tissues suggests a significant degree of conservation in the structure and function of tachykinin receptors across these distantly related groups bioone.orgnih.gov. However, the differential potencies observed with various tachykinins and their fragments across different mammalian receptor subtypes and compared to invertebrate systems indicate that there have also been evolutionary adaptations leading to diversity in the tachykinin signaling system bioone.orgtaylorandfrancis.com.

Advanced Methodologies in Eledoisin 7 11 Research

Radiochemical Labeling Techniques for Peptide Ligands

Radiochemical labeling is a powerful technique used to study the binding characteristics of peptide ligands to their receptors. By incorporating a radioactive isotope into the peptide structure, researchers can quantify receptor density, affinity, and distribution in tissues and cells. For tachykinin peptides like Eledoisin (B1671165), radiolabeled analogues have been developed to probe neurokinin receptors.

Studies involving tachykinin receptors have utilized radioligands such as [³H]- or [¹²⁵I]-labeled peptides. For instance, [¹²⁵I]-Bolton-Hunter conjugated Eledoisin has been used in binding assays to study tachykinin receptors medchemexpress.compsu.edu. Similarly, Substance P analogues labeled with ³H have been applied in studies of different NK1 receptor binding sites nih.govichtj.waw.pl. These techniques involve incorporating isotopes like ³H or ¹²⁵I into the peptide structure, often through methods like catalytic hydrogenation for tritium (B154650) labeling or using Bolton-Hunter reagent for iodination termedia.pljneurosci.org. The resulting radioligands allow for sensitive detection and quantification of binding events, providing insights into receptor pharmacology and localization.

Spectroscopic and Computational Techniques for Peptide Structure Elucidation

Understanding the three-dimensional structure of Eledoisin (7-11) is essential for comprehending its interaction with neurokinin receptors. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and computational techniques play a vital role in this area.

NMR spectroscopy, including two-dimensional techniques like correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), can provide detailed information about the conformation of peptides in solution nih.govoxinst.com. Studies on the full Eledoisin peptide have utilized NMR to determine its solution structure in different environments, such as water and membrane-mimicking micelles nih.gov. These studies revealed that while Eledoisin prefers an extended conformation in water, it can adopt helical structures in the presence of micelles, particularly in the C-terminal region (corresponding to Eledoisin (4-11) of the full peptide) nih.gov.

Computational techniques, such as molecular mechanics and distance geometry calculations based on NMR data, are used to generate and refine peptide structures cdnsciencepub.comnih.gov. Conformational analysis using empirical energy calculations has been applied to the C-terminal pentapeptides of tachykinins, including Eledoisin (7-11), to explore their stable conformations and relate them to receptor recognition cdnsciencepub.com. These computational approaches help in visualizing the possible three-dimensional arrangements of the peptide and understanding how different conformations might influence receptor binding and activation.

Bioassays for Functional Characterization in Preclinical Research

Bioassays are indispensable tools for characterizing the functional activity of peptides like Eledoisin (7-11) in biological systems. These assays measure the specific biological response elicited by the peptide, providing insights into its potency and efficacy.

In the context of tachykinins, various bioassays have been employed. Early studies on Eledoisin utilized its sialogogic activity (stimulation of salivation) in rats as a bioassay soton.ac.uk. Contraction of isolated smooth muscle preparations, such as the guinea pig ileum or rat vas deferens, is another common bioassay for tachykinin activity soton.ac.ukhodoodo.com. For Eledoisin, its ability to induce contraction of isolated ileum and jejunum has been observed hodoodo.com.

For Eledoisin (7-11) specifically, its functional characterization often involves assessing its ability to interact with neurokinin receptors and trigger downstream signaling events. Bioassays using cell lines expressing specific neurokinin receptor subtypes, such as CHO cells transfected with human NK1Rs, can be used to measure peptide binding and receptor internalization nih.gov. Additionally, functional assays measuring intracellular calcium mobilization or other signaling cascades activated by receptor binding are used to determine the peptide's agonist or antagonist properties jneurosci.orgmedchemexpress.com. Studies have shown that Substance P (7-11), a related C-terminal fragment, can cause an increase in intracellular calcium concentration medchemexpress.com. While Eledoisin (7-11) itself may have lower potency compared to the full peptide or other tachykinins in certain bioassays, its activity profile relative to other fragments provides valuable information about the minimal structural requirements for receptor activation jneurosci.orgnih.gov.

Applications of Mass Spectrometry in Peptide Analysis

Mass spectrometry (MS) is a crucial analytical technique for the characterization and analysis of peptides, including Eledoisin (7-11). MS provides information about the molecular weight, amino acid sequence, and post-translational modifications of peptides.

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for analyzing peptides, allowing for the determination of their mass-to-charge ratio termedia.plresearchgate.net. This technique is valuable for confirming the identity and purity of synthetic peptides like Eledoisin (7-11) termedia.pl. MS can also be coupled with liquid chromatography (LC-MS) for the separation and analysis of complex peptide mixtures termedia.plcuni.cz. This is particularly useful in the analysis of peptide fragments generated from enzymatic digestion or chemical synthesis.

Future Directions and Emerging Avenues in Eledoisin 7 11 Research

Development of Novel Eledoisin (B1671165) (7-11) Analogues with Tuned Receptor Selectivity

A key area of future research involves modifying the Eledoisin (7-11) sequence to create analogues with enhanced selectivity for specific tachykinin receptor subtypes (NK1, NK2, or NK3). While the C-terminal region is important for binding, the N-terminal portion of full-length tachykinins is known to play a significant role in modulating receptor selectivity wikipedia.orgtermedia.pl. Although Eledoisin (7-11) lacks the N-terminus of the parent peptide, modifications to its core pentapeptide sequence can still influence its interaction profile with the different receptor subtypes.

Structure-activity relationship (SAR) studies on tachykinin fragments have shown that the amino acid at the 'Xaa' position (Isoleucine in Eledoisin (7-11)) is important for receptor selectivity wikipedia.orgcdnsciencepub.comtermedia.pl. Future research may explore substitutions at this position, as well as modifications to other residues within the Phe-Ile-Gly-Leu-Met-NH2 sequence, to fine-tune affinity and efficacy at NK1, NK2, and NK3 receptors. The goal is to identify analogues that preferentially activate or antagonize a single receptor subtype, which would be valuable tools for research and potentially therapeutic leads. Studies on other tachykinin fragments, such as Substance P (7-11) and Neurokinin A/B (6-10), have also investigated conformational preferences related to receptor specificity, suggesting that the conformation of the pentapeptide core is critical cdnsciencepub.com.

Exploration of Hybrid Pharmacophores Incorporating Eledoisin (7-11) Sequences

Another emerging avenue is the creation of hybrid pharmacophores that combine the Eledoisin (7-11) sequence, or modified versions thereof, with elements from other bioactive molecules. This approach aims to generate multi-target ligands or molecules with novel functional properties. For instance, hybridizing tachykinin fragments with opioid pharmacophores has been explored for developing new analgesics termedia.pl.

Future research could involve conjugating Eledoisin (7-11) with peptides or small molecules that target other receptors or enzymes involved in relevant physiological pathways. This could lead to compounds with synergistic effects or improved pharmacokinetic profiles. The design of such hybrids requires careful consideration of the structural and conformational compatibility of the combined elements to ensure proper interaction with their respective targets.

Eledoisin (7-11) as a Tool for Investigating Tachykinin Receptor Biology

Eledoisin (7-11) and its analogues serve as valuable tools for dissecting the intricacies of tachykinin receptor binding, activation, and signaling. By using labeled versions of Eledoisin (7-11) (e.g., radiolabeled or fluorescent), researchers can study receptor binding kinetics, internalization, and distribution in cells and tissues.

Studies utilizing C-terminal tachykinin fragments have provided insights into the "tachykinin pocket" binding site, which appears structurally similar across different tachykinin receptors termedia.pl. Eledoisin (7-11) can be used to further probe the specific interactions within this pocket and how modifications to the peptide sequence affect these interactions. Furthermore, studying the cellular responses elicited by Eledoisin (7-11) and its analogues can help elucidate the downstream signaling pathways mediated by different tachykinin receptor subtypes. This includes investigating the involvement of G-proteins and other intracellular signaling molecules nih.govmdpi.com.

Integration of In Silico Approaches for Rational Peptide Design

Computational methods, such as molecular modeling, docking studies, and molecular dynamics simulations, are becoming increasingly important in peptide research. These in silico approaches can be integrated into the design and optimization of Eledoisin (7-11) analogues and hybrid pharmacophores.

By analyzing the predicted binding modes and conformations of Eledoisin (7-11) at tachykinin receptors, researchers can rationally design modifications aimed at improving affinity, selectivity, and stability cdnsciencepub.com. Computational screening of virtual peptide libraries containing Eledoisin (7-11) scaffolds can help identify promising candidates for synthesis and experimental testing. Furthermore, in silico methods can be used to predict the pharmacokinetic properties of designed peptides, such as their metabolic stability and membrane permeability, guiding the development of more drug-like molecules. This iterative process, combining computational design with experimental validation, can significantly accelerate the discovery of novel Eledoisin (7-11)-based ligands.

Q & A

Q. What experimental protocols are recommended for assessing Eledoisin (7-11) receptor specificity in vitro?

To confirm receptor selectivity (e.g., NK2 vs. NK3), use the following methodological steps:

- Antagonist Blocking : Co-administer selective antagonists (e.g., SR48968 for NK2, SB222200 for NK3) and compare inhibition rates. For example, SR48968 significantly reduces Eledoisin-induced stimulation (P<0.01), while SB222200 shows no effect .

- Dose-Response Curves : Establish EC50 values for Eledoisin (7-11) across receptor subtypes to quantify potency differences.

- Cross-Reactivity Validation : Use ELISA kits with documented specificity profiles (e.g., Substance P ELISA) to rule out interference from structurally similar peptides .

Q. How should researchers address stability concerns when handling Eledoisin (7-11) in aqueous solutions?

- Storage Conditions : Store lyophilized peptide at -20°C in anhydrous form. For reconstituted solutions, use sterile buffers (e.g., PBS) and aliquot to avoid freeze-thaw cycles, which degrade peptide integrity .

- Validation via HPLC : Regularly assess purity (>98% by HPLC) and degradation products, especially after prolonged storage or repeated use .

Q. What criteria should guide the selection of control groups in Eledoisin (7-11) studies?

- Positive Controls : Include known agonists (e.g., Physalaemin for NK1) to validate assay sensitivity.

- Negative Controls : Use vehicle-only treatments and non-target receptor antagonists to isolate Eledoisin-specific effects.

- Baseline Measurements : Record pre-stimulation values to quantify changes under experimental conditions (e.g., 24.5±3.7% increase from basal levels in vitro) .

Advanced Research Questions

Q. How can contradictory cross-reactivity data for Eledoisin (7-11) be resolved during assay design?

Example Conflict: Substance P ELISA shows <0.001% cross-reactivity with Eledoisin , while another study reports 12% cross-reactivity . Methodological Solutions :

- Multi-Assay Validation : Confirm results using orthogonal techniques (e.g., radioimmunoassay, functional cAMP assays).

- Epitope Mapping : Compare antibody binding regions to identify structural overlaps between Eledoisin (7-11) and cross-reactive peptides.

- Literature Synthesis : Review specificity profiles of commercial kits and prioritize those with peer-reviewed validation .

Q. What statistical approaches are appropriate for analyzing small-sample studies on Eledoisin (7-11) pharmacokinetics?

- Non-Parametric Tests : Use Wilcoxon signed-rank or Mann-Whitney U tests for non-normally distributed data.

- Bayesian Methods : Incorporate prior data (e.g., known half-lives of related tachykinins) to improve inference in underpowered studies.

- Uncertainty Reporting : Calculate 95% confidence intervals and effect sizes to contextualize variability, as recommended for biomarker studies .

Q. How can researchers mitigate receptor crosstalk in Eledoisin (7-11) signaling studies?

- Knockout Models : Use CRISPR/Cas9-edited cell lines lacking NK2 or NK3 receptors to isolate pathway-specific effects.

- Time-Resolved Imaging : Employ FRET-based sensors to track real-time receptor activation kinetics and discriminate overlapping signals.

- Pharmacological Profiling : Combine antagonists at subtype-specific IC50 concentrations to block off-target receptors .

What frameworks are recommended for formulating hypothesis-driven research questions on Eledoisin (7-11)?

- PICO Framework : Define Population (e.g., cell type), Intervention (Eledoisin dose), Comparison (control agonists), and Outcome (e.g., calcium flux).

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does Eledoisin (7-11) modulate neuroinflammatory markers in microglia via NK3?" .

Data Contradiction Analysis

Q. How should conflicting results on Eledoisin (7-11) bioactivity be addressed in peer-reviewed manuscripts?

- Transparency : Report raw data, including outliers, in supplementary materials to enable independent verification .

- Methodological Audits : Compare experimental conditions (e.g., buffer pH, cell passage number) that may explain variability.

- Meta-Analysis : Aggregate findings from multiple studies to identify consensus or contextualize discrepancies, as seen in cross-reactivity datasets .

Tables for Key Findings

| Parameter | Value | Source |

|---|---|---|

| Eledoisin (7-11) solubility | 18.15 mg/mL (15.27 mM in water) | |

| NK2 receptor inhibition | 13.1±1.9% (with CP99994) | |

| Cross-reactivity with Substance P | 12% (CaymanChem) vs. <0.001% (Abcam) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.